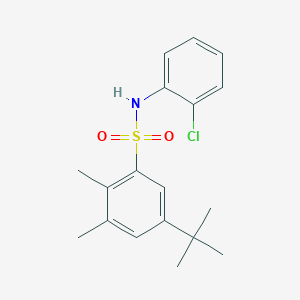
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as BON, is a chemical compound that has been widely studied for its potential applications in scientific research. BON is a sulfonamide derivative that has shown promise in a variety of fields, including medicinal chemistry, materials science, and biochemistry. In
Applications De Recherche Scientifique
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been studied as a potential anticancer agent, and has shown promise in inhibiting the growth of cancer cells in vitro. In materials science, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a building block for the synthesis of new materials with unique properties. In biochemistry, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a tool to study protein-protein interactions and has been shown to modulate the activity of several important signaling pathways.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not well understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of several important enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to modulate the activity of several important signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can inhibit the production of inflammatory cytokines and chemokines, and can reduce the activity of several important enzymes involved in the inflammatory response. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in some cancer cell lines. In vivo studies have shown that 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis, and can inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively small and simple molecule, and can be synthesized in high purity and yield. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is also stable under a variety of conditions, and can be easily stored and transported. However, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also has some limitations for use in lab experiments. It is a sulfonamide derivative, which can lead to potential toxicity and side effects in some experimental systems. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is also relatively hydrophobic, which can limit its solubility and bioavailability in certain experimental systems.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One potential avenue of research is to investigate the potential of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for inflammatory diseases and cancer. Additional studies are needed to fully understand the mechanism of action of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, and to identify potential targets for drug development. Another potential area of research is to explore the use of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to understand the limitations of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in experimental systems, and to identify potential modifications to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 3-chloro-4-oxo-1(4H)-naphthalenylidene with benzenesulfonamide in the presence of a tert-butyl group. The reaction is typically carried out under mild conditions, and the resulting product is a white crystalline solid with a high degree of purity. The synthesis of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied, and several variations of the reaction have been developed to optimize yields and purity.
Propriétés
Formule moléculaire |
C20H18ClNO3S |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
(NZ)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C20H18ClNO3S/c1-20(2,3)13-8-10-14(11-9-13)26(24,25)22-18-12-17(21)19(23)16-7-5-4-6-15(16)18/h4-12H,1-3H3/b22-18- |
Clé InChI |
UVGIOYNZUIXEPK-PYCFMQQDSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)




![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)